molecular formula C18H14N2O2S B584349 2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol CAS No. 952181-73-6

2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol

Cat. No.: B584349
CAS No.: 952181-73-6
M. Wt: 322.382
InChI Key: YNVMWKVWDKSFFV-SURMZNAYSA-N
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Description

2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol (CAS: 952181-73-6) is a heterocyclic compound featuring a central 2,5-disubstituted thiophene ring connected via two (E)-configured methylidynenitrilo (–CH=N–) linkages to two phenolic groups. This structure enables conjugation across the thiophene core and nitrile bridges, influencing its electronic and structural properties. The compound’s crystallographic data reveals a planar conformation stabilized by intramolecular hydrogen bonds between phenolic hydroxyl groups and nitrogen atoms of the nitrile linkages, which also affect molecular packing in the solid state .

The thiophene moiety introduces sulfur’s unique electronic characteristics, including polarizability and lone pair availability, which differentiate it from analogous benzene or furan derivatives. These attributes make the compound relevant in materials science, particularly in designing optoelectronic systems or coordination polymers.

Properties

IUPAC Name

2-[[5-[(2-hydroxyphenyl)iminomethyl]thiophen-2-yl]methylideneamino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c21-17-7-3-1-5-15(17)19-11-13-9-10-14(23-13)12-20-16-6-2-4-8-18(16)22/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJIOVOWEUNXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC=C(S2)C=NC3=CC=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-aminothiophene. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antioxidant activities.

    Industry: Utilized in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol involves its ability to form stable complexes with metal ions through coordination with the imine nitrogen and hydroxyl oxygen atoms. These metal complexes can exhibit various biological activities, such as enzyme inhibition or interaction with DNA, depending on the metal ion and the specific structure of the complex .

Comparison with Similar Compounds

Key Research Findings

Crystallographic Analysis : The thiophene derivative’s planar conformation is less rigid than its benzene counterpart, allowing adaptability in supramolecular assemblies .

Electronic Interactions : Through-space interactions in thiophene derivatives significantly influence HOMO-LUMO gaps, with sulfur contributing to redshifted absorption spectra compared to furan .

Hydrogen Bonding : Thiophene’s weaker hydrogen bonds compared to benzene result in lower melting points (thiophene: 215–220°C; benzene: 230–235°C) .

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